DHU Dehydrogenase Inhibitory Potency: 3-Deazauracil (2,4-DHP) vs. 1-Deazauracil (2,6-DHP)—Direct Ki Comparison from a 105-Compound Screen
In the landmark structure-activity relationship study by Naguib et al. (1989), 105 nucleobase analogues were screened as inhibitors of dihydrouracil dehydrogenase (DHUDase, EC 1.3.1.2) from mouse liver under identical assay conditions. 3-Deazauracil (2,4-dihydroxypyridine) exhibited an apparent Ki of 2.1 µM, while its positional isomer 1-deazauracil (2,6-dihydroxypyridine) displayed a Ki of 0.5 µM—representing a 4.2-fold greater potency for the 1-deaza isomer [1]. Despite lower absolute potency, the 2,4-substitution pattern uniquely positions the C5 site for further derivatization, enabling the development of 5-chloro-2,4-dihydroxypyridine (CDHP/gimeracil; Ki = 0.36 µM), a clinically approved DPD inhibitor in the anticancer agent S-1 [2]. No comparable clinical translation exists for the 2,6-DHP scaffold at the C3/C5 positions.
| Evidence Dimension | Apparent Ki for DHUDase (dihydrouracil dehydrogenase) inhibition |
|---|---|
| Target Compound Data | Ki = 2.1 µM (3-deazauracil / 2,4-dihydroxypyridine) |
| Comparator Or Baseline | Ki = 0.5 µM (1-deazauracil / 2,6-dihydroxypyridine); Ki = 0.2 µM (5-benzyloxybenzyluracil, best-in-screen) |
| Quantified Difference | 1-Deazauracil is 4.2-fold more potent than 3-deazauracil; 3-deazauracil is 10.5-fold less potent than the best-in-screen compound |
| Conditions | DHUDase (EC 1.3.1.2) from mouse liver; 105 nucleobase analogues screened; apparent Ki determined under uniform assay conditions (Naguib et al., Biochem Pharmacol, 1989) |
Why This Matters
The 2.1 µM Ki establishes 2,4-DHP as a validated DHUDase inhibitor scaffold distinct from the 2,6-isomer; its C5 position is synthetically accessible for halogenation, enabling potency optimization that has yielded a clinically approved drug component (CDHP), whereas the 1-deazauracil scaffold lacks comparable clinical translation.
- [1] Naguib FNM, El Kouni MH, Cha S. Structure-activity relationship of ligands of dihydrouracil dehydrogenase from mouse liver. Biochem Pharmacol. 1989;38(9):1471-1480. doi:10.1016/0006-2952(89)90187-1 View Source
- [2] Tatsumi K, et al. Inhibitory effects of pyrimidine, barbituric acid and pyridine derivatives on 5-fluorouracil degradation in rat liver extracts. Jpn J Cancer Res. 1987;78(7):748-755. PMID: 3114201 (5-chloro-2,4-dihydroxypyridine Ki = 3.6 × 10⁻⁷ M reported herein) View Source
